molecular formula C18H24N2O B2713795 1-(1-Adamantyl)-3-benzylurea CAS No. 120615-86-3

1-(1-Adamantyl)-3-benzylurea

Cat. No.: B2713795
CAS No.: 120615-86-3
M. Wt: 284.403
InChI Key: MPIRFYYPSNNZEV-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-3-benzylurea is a useful research compound. Its molecular formula is C18H24N2O and its molecular weight is 284.403. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Molecular Interactions

The adamantane derivatives, including compounds similar to 1-(1-Adamantyl)-3-benzylurea, have been extensively studied for their unique structural properties. The molecular and crystal structures of these compounds are significantly influenced by the presence of adamantane and substituents on the urea moiety. For example, adamantane-1-carbonyl thioureas show distinct conformational features, such as the S and U conformations, dictated by substituent effects and the ability to form intramolecular hydrogen bonds. These structural attributes impact their vibrational properties and potential for forming stable molecular assemblies (Saeed, Flörke, & Erben, 2014).

DNA Binding and Anticancer Activities

Compounds with the adamantane moiety have shown promising DNA binding capabilities, which could be leveraged in anticancer strategies. A study on an adamantane-naphthyl thiourea conjugate revealed significant DNA binding through intercalation and groove binding, alongside notable anticancer activities against hepatocellular carcinoma cells. This suggests the potential of adamantane derivatives in targeted cancer therapy due to their selective cytotoxicity towards cancer cells over normal cells (Arshad et al., 2021).

Antimicrobial and Anti-Proliferative Properties

Adamantane derivatives exhibit antimicrobial and anti-proliferative activities, making them valuable in developing new therapeutics. For example, 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related compounds demonstrated broad-spectrum antibacterial activities and significant anti-proliferative effects against human tumor cell lines. This highlights the therapeutic potential of adamantane-containing compounds in treating infectious diseases and cancer (Al-Mutairi et al., 2019).

Anion Binding and Supramolecular Chemistry

The incorporation of adamantane into supramolecular structures enhances anion binding capabilities, which can be exploited in sensor technology and materials science. Adamantane bisurea derivatives, for example, show high selectivity and stability in forming complexes with various anions, facilitating their use in anion recognition and sensing applications (Blažek et al., 2013).

Environmental Impact Studies

Studies on diamondoid naphthenic acids, structurally related to adamantane carboxylic acids, have indicated their potential to cause genetic damage in aquatic organisms. This underscores the importance of understanding the environmental impact of adamantane derivatives and related compounds to ensure their safe use and disposal (Dissanayake, Scarlett, & Jha, 2016).

Biochemical Analysis

Biochemical Properties

The adamantyl group in 1-(1-Adamantyl)-3-benzylurea contributes to its unique biochemical properties . The compound has been found to exhibit antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial strains and towards fungi from Candida spp . The adamantyl group is also involved in various radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Cellular Effects

For instance, certain adamantane derivatives have been found to induce apoptosis in liver cancer cells

Molecular Mechanism

Studies on similar adamantyl compounds suggest that they may exert their effects through interactions with various biomolecules . For instance, certain adamantyl compounds have been found to interact with enzymes such as cyclooxygenase .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently lacking. Research on similar compounds suggests that the effects of adamantane derivatives can vary with different dosages .

Metabolic Pathways

This compound is likely to be involved in various metabolic pathways due to the presence of the adamantyl group. Studies on similar compounds have shown that adamantyl compounds undergo highly efficient sequential adamantyl hydroxylation and oxidative defluorination pathways .

Transport and Distribution

The adamantyl group in the compound is likely to influence its transport and distribution due to its unique structure .

Subcellular Localization

Studies on similar compounds suggest that adamantyl compounds may be localized to specific subcellular compartments .

Properties

IUPAC Name

1-(1-adamantyl)-3-benzylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c21-17(19-12-13-4-2-1-3-5-13)20-18-9-14-6-15(10-18)8-16(7-14)11-18/h1-5,14-16H,6-12H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIRFYYPSNNZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330694
Record name 1-(1-adamantyl)-3-benzylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666572
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

120615-86-3
Record name 1-(1-adamantyl)-3-benzylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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